molecular formula C26H28N4O B303755 2-Amino-1-(dimethylamino)-4-(4-ethylphenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

2-Amino-1-(dimethylamino)-4-(4-ethylphenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Katalognummer B303755
Molekulargewicht: 412.5 g/mol
InChI-Schlüssel: LNKHWQCTVOQYMU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-1-(dimethylamino)-4-(4-ethylphenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile, also known as CEP-33779, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases.

Wirkmechanismus

2-Amino-1-(dimethylamino)-4-(4-ethylphenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile inhibits the activity of NF-κB by preventing its translocation into the nucleus, where it regulates the expression of target genes. This leads to the downregulation of genes involved in inflammation, cell proliferation, and survival, resulting in the inhibition of disease progression.
Biochemical and Physiological Effects
2-Amino-1-(dimethylamino)-4-(4-ethylphenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been shown to have potent anti-inflammatory and anti-tumor effects in vitro and in vivo. It has been shown to inhibit the growth and survival of cancer cells, as well as the production of pro-inflammatory cytokines in response to various stimuli.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 2-Amino-1-(dimethylamino)-4-(4-ethylphenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile in lab experiments include its potency and selectivity for NF-κB, as well as its ability to inhibit the activity of this transcription factor in a dose-dependent manner. However, the limitations of using 2-Amino-1-(dimethylamino)-4-(4-ethylphenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile in lab experiments include its relatively short half-life and the potential for off-target effects at higher concentrations.

Zukünftige Richtungen

For the study of 2-Amino-1-(dimethylamino)-4-(4-ethylphenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile include further investigation into its potential therapeutic applications in various diseases, as well as the development of more potent and selective inhibitors of NF-κB. Additionally, the use of 2-Amino-1-(dimethylamino)-4-(4-ethylphenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile in combination with other therapeutic agents may enhance its efficacy and reduce the potential for off-target effects.
In conclusion, 2-Amino-1-(dimethylamino)-4-(4-ethylphenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is a small molecule inhibitor that has shown promise as a potential therapeutic agent in various diseases. Its ability to inhibit the activity of NF-κB, a transcription factor involved in the regulation of genes that control inflammation, cell proliferation, and survival, makes it an attractive target for therapeutic intervention. Further research into the synthesis, mechanism of action, and potential therapeutic applications of 2-Amino-1-(dimethylamino)-4-(4-ethylphenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is warranted.

Synthesemethoden

The synthesis of 2-Amino-1-(dimethylamino)-4-(4-ethylphenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile involves several steps, including the condensation of 4-ethylbenzaldehyde with dimethylamine, followed by the reaction with 2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile. The resulting product is then subjected to further reactions to obtain 2-Amino-1-(dimethylamino)-4-(4-ethylphenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile in its pure form.

Wissenschaftliche Forschungsanwendungen

2-Amino-1-(dimethylamino)-4-(4-ethylphenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the activity of the transcription factor NF-κB, which is involved in the regulation of genes that control inflammation, cell proliferation, and survival. NF-κB has been implicated in the development and progression of various diseases, making it an attractive target for therapeutic intervention.

Eigenschaften

Produktname

2-Amino-1-(dimethylamino)-4-(4-ethylphenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Molekularformel

C26H28N4O

Molekulargewicht

412.5 g/mol

IUPAC-Name

2-amino-1-(dimethylamino)-4-(4-ethylphenyl)-5-oxo-7-phenyl-4,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C26H28N4O/c1-4-17-10-12-19(13-11-17)24-21(16-27)26(28)30(29(2)3)22-14-20(15-23(31)25(22)24)18-8-6-5-7-9-18/h5-13,20,24H,4,14-15,28H2,1-3H3

InChI-Schlüssel

LNKHWQCTVOQYMU-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C2C(=C(N(C3=C2C(=O)CC(C3)C4=CC=CC=C4)N(C)C)N)C#N

Kanonische SMILES

CCC1=CC=C(C=C1)C2C(=C(N(C3=C2C(=O)CC(C3)C4=CC=CC=C4)N(C)C)N)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.